3-[3-(Furan-2-YL)-1,2,4-oxadiazol-5-YL]-N-(2-methoxyphenyl)azetidine-1-carboxamide
Description
Properties
IUPAC Name |
3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-N-(2-methoxyphenyl)azetidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O4/c1-23-13-6-3-2-5-12(13)18-17(22)21-9-11(10-21)16-19-15(20-25-16)14-7-4-8-24-14/h2-8,11H,9-10H2,1H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNRHORWDGIDHLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)N2CC(C2)C3=NC(=NO3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(Furan-2-YL)-1,2,4-oxadiazol-5-YL]-N-(2-methoxyphenyl)azetidine-1-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the furan ring: Starting from a suitable precursor, the furan ring can be synthesized through cyclization reactions.
Synthesis of the oxadiazole ring: The oxadiazole ring can be formed by reacting hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Azetidine ring formation: The azetidine ring can be synthesized through cyclization of suitable amine precursors.
Coupling reactions: The final compound is obtained by coupling the intermediate products through amide bond formation, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would involve optimization of the above synthetic routes for large-scale synthesis. This includes the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form furanones.
Reduction: The oxadiazole ring can be reduced to form amines.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: KMnO4, H2O2
Reducing agents: LiAlH4, NaBH4
Nucleophiles: Halides, amines
Major Products
Oxidation products: Furanones
Reduction products: Amines
Substitution products: Substituted azetidines
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Drug Development:
Medicine
Therapeutic Agents: Investigated for its potential as an anti-inflammatory or anti-cancer agent.
Industry
Materials Science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[3-(Furan-2-YL)-1,2,4-oxadiazol-5-YL]-N-(2-methoxyphenyl)azetidine-1-carboxamide would depend on its specific application. For instance, in medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular docking studies.
Comparison with Similar Compounds
Table 1: Structural and Substituent Comparisons
Key Observations :
- Substituent Position : The target compound’s 2-methoxyphenyl group differs from the 4-methoxyphenyl in . The ortho-substitution may reduce solubility due to steric hindrance but enhance target binding through localized electronic effects .
Pharmacological and Physicochemical Properties
Electronic and Steric Effects
- Furan vs. Phenyl Substituents : The furan-2-yl group in the target compound introduces electron-rich aromaticity compared to electron-deficient aryl groups (e.g., 4-nitrophenyl in ’s 6d). This may alter binding kinetics in redox-sensitive targets .
- Methoxy Group Impact : The 2-methoxyphenyl group’s ortho-substitution likely increases lipophilicity (logP) compared to para-substituted analogs, as seen in .
Solubility and Bioavailability
- While direct solubility data for the target compound are unavailable, analogs with para-substituted methoxyphenyl groups (e.g., : 42.7 µg/mL) suggest that ortho-substitution could lower aqueous solubility due to steric effects .
- The azetidine ring’s compact structure may enhance membrane permeability compared to bulkier amines like carbazole derivatives in .
Biological Activity
The compound 3-[3-(Furan-2-YL)-1,2,4-oxadiazol-5-YL]-N-(2-methoxyphenyl)azetidine-1-carboxamide is a novel synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, comparative efficacy with similar compounds, and relevant case studies.
Chemical Structure and Properties
The compound features several key structural components:
- Furan Ring : Provides unique electronic properties.
- 1,2,4-Oxadiazole Ring : Known for its biological activity.
- Azetidine Ring : Contributes to the compound's overall stability and reactivity.
| Component | Description |
|---|---|
| Furan | Aromatic ring enhancing biological interactions |
| 1,2,4-Oxadiazole | Known for antimicrobial and anticancer properties |
| Azetidine | Increases molecular stability |
The mechanism of action for this compound involves its interaction with various biological targets:
- Enzyme Inhibition : The oxadiazole moiety can inhibit specific enzymes related to cancer cell proliferation.
- Receptor Binding : The furan and azetidine rings may facilitate binding to receptors involved in apoptosis and cell signaling pathways.
Research indicates that the compound may induce apoptosis in cancer cells by activating caspase pathways and modulating p53 expression levels, leading to programmed cell death .
Anticancer Activity
Recent studies have demonstrated that derivatives of oxadiazoles exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- MCF-7 (Breast Cancer) : IC50 values ranged from 0.65 to 2.41 μM, indicating potent activity compared to standard chemotherapeutics like doxorubicin .
- U-937 (Monocytic Leukemia) : The compound showed promising results in inhibiting cell growth at sub-micromolar concentrations.
Antimicrobial Activity
The oxadiazole derivatives have also been noted for their antimicrobial properties. In vitro studies suggest they can inhibit bacterial growth significantly, making them candidates for further development as antimicrobial agents .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with similar structures:
| Compound Name | IC50 (μM) | Biological Activity |
|---|---|---|
| 3-(Furan-2-YL)-1,2,4-Oxadiazol-5-YL | 15.63 (MCF-7) | Moderate anticancer activity |
| 3-(Pyridin-3-YL)-1,2,4-Oxadiazol-5-YL | 0.12–2.78 | High cytotoxicity |
| 3-[3-(Furan-2-YL)-1,2,4-Oxadiazol-5-YL]-N-(2-methoxyphenyl)azetidine | 0.65–2.41 | High anticancer efficacy |
Case Studies
- Cytotoxicity Against MCF-7 Cells : A study demonstrated that the compound induced apoptosis in MCF-7 cells through caspase activation and increased p53 expression levels .
- Inhibition of Human Carbonic Anhydrases : The compound was tested against various carbonic anhydrases (hCA I and II), showing selective inhibition at nanomolar concentrations . This suggests potential applications in treating conditions related to carbonic anhydrase dysfunction.
Q & A
Basic Question: What are the standard synthetic routes for preparing 3-[3-(Furan-2-YL)-1,2,4-oxadiazol-5-YL]-N-(2-methoxyphenyl)azetidine-1-carboxamide?
Answer:
The synthesis typically involves multi-step organic reactions:
Oxadiazole Ring Formation : Cyclization of a hydrazide precursor with a carboxylic acid derivative under dehydrating conditions (e.g., POCl₃ or DCC) .
Azetidine Coupling : Introduction of the azetidine moiety via nucleophilic substitution or amide bond formation, often using coupling agents like EDCI or HOBt .
Functionalization : Attachment of the 2-methoxyphenyl group via Buchwald-Hartwig amination or Ullmann-type coupling .
Key reagents include anhydrous solvents (DMF, THF) and bases (NaH, K₂CO₃). Purity is ensured via column chromatography or recrystallization .
Advanced Question: How can reaction conditions be optimized to improve yield and scalability for this compound?
Answer:
Optimization strategies include:
- Temperature Control : Slow addition of reactants at 0–5°C to minimize side reactions during oxadiazole cyclization .
- Catalyst Screening : Transition-metal catalysts (e.g., Pd(PPh₃)₄) enhance coupling efficiency for azetidine functionalization .
- Inert Atmosphere : Use of argon/nitrogen to prevent oxidation of sensitive intermediates (e.g., furan rings) .
- Solvent Selection : Polar aprotic solvents (DMAC) improve solubility during late-stage coupling .
Scale-up requires continuous flow reactors to maintain stoichiometric control and reduce exothermic risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
